molecular formula C7H15NO4S B056913 3[N-Morpholino]propane sulfonic acid CAS No. 1132-61-2

3[N-Morpholino]propane sulfonic acid

Cat. No. B056913
CAS RN: 1132-61-2
M. Wt: 209.27 g/mol
InChI Key: DVLFYONBTKHTER-UHFFFAOYSA-N
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Description

Synthesis Analysis

MOPS can be synthesized through different chemical processes. For instance, it's used as an intermediate in the synthesis of functionalized N-sulfonates, which involves introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules to confer water solubility and anionic character (Fadda, El-Mekawy, & AbdelAal, 2016).

Molecular Structure Analysis

The molecular structure of MOPS can be characterized using various spectroscopic methods. Studies involving similar sulfonic acid compounds have used techniques like FT-IR, NMR, and mass spectroscopy to elucidate their structure (Modarresi-Alam et al., 2009).

Chemical Reactions and Properties

MOPS is used to enhance the chemical properties of other compounds. For example, it has been found to influence the acetylation degree of alginate produced by Azotobacter vinelandii, affecting its chemical composition and the rheological behavior of alginate-reconstituted solutions (Peña, Hernández, & Galindo, 2006).

Physical Properties Analysis

The physical properties of MOPS and related compounds have been studied in various contexts. For instance, the solubility and phase separation of similar sulfonic acids in different solvent systems have been explored, providing insights into their physical behavior (Taha & Lee, 2011).

Scientific Research Applications

1. Buffering Agent in Biology and Biochemistry

  • Application : MOPS is frequently used as a buffering agent in biology and biochemistry .
  • Method : It is typically used in solutions at concentrations up to 20 mM .
  • Results : MOPS helps maintain a stable pH, which is crucial for many biological reactions .

2. Polyacrylamide Gel Electrophoresis

  • Application : MOPS has been tested and recommended for polyacrylamide gel electrophoresis .
  • Method : It is used in the running buffer during the electrophoresis process .
  • Results : The use of MOPS in this context helps to separate proteins or nucleic acids based on their size .

3. Cell Culture Additive Component in Lentiviral Particle Production

  • Application : MOPS has been used as a cell culture additive component in lentiviral particle production .
  • Method : It is added to the cell culture medium during the production of lentiviral particles .
  • Results : The addition of MOPS can help maintain the pH of the culture medium, which can enhance the production of lentiviral particles .

4. Buffering Agent in Microbial Growth Medium

  • Application : MOPS has been used as a buffering agent in microbial growth medium .
  • Method : It is added to the growth medium to help maintain a stable pH .
  • Results : The use of MOPS can help promote the growth of microorganisms by maintaining optimal pH conditions .

5. Nuclei Extraction Buffer

  • Application : MOPS has been used in nuclei extraction buffer .
  • Method : It is used in the buffer solution during the process of nuclei extraction .
  • Results : The presence of MOPS in the extraction buffer can help maintain a stable pH, which is crucial for preserving the integrity of the extracted nuclei .

6. Component of Roswell Park Memorial Institute (RPMI) Medium

  • Application : MOPS has been used as a component of Roswell Park Memorial Institute (RPMI) medium for diluting fungal inoculum .
  • Method : It is added to the RPMI medium during the preparation of fungal inoculum .
  • Results : The use of MOPS in this context can help maintain the pH of the medium, which can enhance the growth of the fungal inoculum .

7. Buffer in Capillary-Zone Electrophoresis

  • Application : MOPS has been used as a buffer in capillary-zone electrophoresis .
  • Method : It is used in the buffer solution during the electrophoresis process .
  • Results : The use of MOPS in this context helps to separate molecules based on their size and charge .

8. Component of the MMSE-A Buffer for Isolating Heart Mitochondria

  • Application : MOPS has been used as a component of the MMSE-A buffer for isolating heart mitochondria .
  • Method : It is used in the buffer solution during the process of mitochondria isolation .
  • Results : The presence of MOPS in the extraction buffer can help maintain a stable pH, which is crucial for preserving the integrity of the isolated mitochondria .

9. Component of the Synthetic Complete (SC) Medium

  • Application : MOPS has been used as a component of the Synthetic Complete (SC) medium .
  • Method : It is added to the SC medium during the preparation of microbial cultures .
  • Results : The use of MOPS in this context can help maintain the pH of the medium, which can enhance the growth of the microorganisms .

10. Buffer in Fluorescence Quenching of NADH

  • Application : MOPS has been used as a buffer in fluorescence quenching of NADH .
  • Method : It is used in the buffer solution during the process of fluorescence quenching .
  • Results : The use of MOPS in this context can help maintain a stable pH, which is crucial for the fluorescence quenching process .

11. Buffer for Antibody, Peptide, and Protein Purification

  • Application : MOPS-based buffers have been used for the purification of antibodies, peptides, and proteins .
  • Method : It is used in the buffer solution during the process of purification .
  • Results : The use of MOPS in this context can help maintain a stable pH, which is crucial for preserving the integrity of the antibodies, peptides, and proteins during purification .

12. Promoting Photoinduced Flavoenzyme-Catalyzed Asymmetric Redox Transformations

  • Application : MOPS has been shown to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations .
  • Method : It is used in the reaction mixture during the process of photoinduced flavoenzyme-catalyzed asymmetric redox transformations .
  • Results : The use of MOPS in this context can help regenerate the flavin cofactor via sacrificial electron donation and increase the operational stability of flavin-dependent oxidoreductases .

13. Buffer in Protein-Based Buffer Formulations

  • Application : MOPS has been used as a buffer in protein-based buffer formulations .
  • Method : It is used in the buffer solution during the process of preparing protein-based buffer formulations .
  • Results : The use of MOPS in this context can help maintain a stable pH, which is crucial for preserving the integrity of the proteins during formulation .

14. Component in Cell Culture Media, Biopharmaceutical Upstream and Downstream Buffer Preparations, and Diagnostic Reagents

  • Application : MOPS has been used as a component in cell culture media, biopharmaceutical upstream and downstream buffer preparations, and diagnostic reagents .
  • Method : It is added to the media or buffer solutions during the preparation process .
  • Results : The use of MOPS in this context can help maintain optimal conditions for cell culture and biopharmaceutical processes .

15. Buffer in Purification Processes of Antibodies, Peptides, and Proteins

  • Application : MOPS-based buffers have been used for the purification of antibodies, peptides, and proteins .
  • Method : It is used in the buffer solution during the process of purification .
  • Results : The use of MOPS in this context can help maintain a stable pH, which is crucial for preserving the integrity of the antibodies, peptides, and proteins during purification .

16. Promoting Aerobic Photobiocatalysis via Spin Correlated Ion Pair Formation

  • Application : MOPS has been shown to promote aerobic photobiocatalysis via spin correlated ion pair formation .
  • Method : It is used in the reaction mixture during the process of aerobic photobiocatalysis .
  • Results : The use of MOPS in this context can help regenerate the flavin cofactor via sacrificial electron donation and increase the operational stability of flavin-dependent oxidoreductases .

Safety And Hazards

When handling MOPS, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

properties

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonic acid
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InChI

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DVLFYONBTKHTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15NO4S
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DSSTOX Substance ID

DTXSID4044371
Record name 4-Morpholinepropanesulfonic acid
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Molecular Weight

209.27 g/mol
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Physical Description

White solid; [Merck Index] White odorless powder; [Caledon Laboratories MSDS]
Record name 4-Morpholinepropane sulfonic acid
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Product Name

3[N-Morpholino]propane sulfonic acid

CAS RN

1132-61-2
Record name MOPS
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Synthesis routes and methods

Procedure details

N,N-bis [2-Hydroxyethyl]-2-aminoethanesulfonic acid; (1,3-bis[tris(Hydroxymethyl)methylamino]propane); (N,N-bis[2-Hydroxyethyl]-2-aminoethanesulfonic acid; 2-[bis(2-Hydroxyethyl)amino]ethanesulfonic acid); (N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid; 2-([2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino) ethanesulfonic acid; 3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid); (3-[N-tris(Hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid); (tris[Hydroxymethyl]aminomethane), (2-amino-2-(hydroxymethyl)-1,3-propanediol); (N-[2-Hydroxyethyl]piperazine-N'-[2-hydroxypropanesulfonic acid]); (Piperazine-N,N'-bis[2-hydroxypropanesulfonic acid]); (N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]); Triethanolamine, (2,2'2"-Nitrilotriethanol); and mixtures thereof.
Quantity
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Reaction Step One
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[Compound]
Name
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
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[Compound]
Name
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
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Name
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
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[Compound]
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2,2'2"-Nitrilotriethanol
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[Compound]
Name
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
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Reaction Step Eleven
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[Compound]
Name
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
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[Compound]
Name
tris[Hydroxymethyl]aminomethane
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Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3[N-Morpholino]propane sulfonic acid
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Reactant of Route 6
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